molecular formula C12H13Cl2NO4 B1271402 2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid CAS No. 669713-58-0

2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid

Número de catálogo: B1271402
Número CAS: 669713-58-0
Peso molecular: 306.14 g/mol
Clave InChI: BGXDBARGFUXUJF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a dichlorobenzoic acid moiety. This compound is of interest in organic synthesis due to its utility in protecting amino groups during chemical reactions, thereby preventing unwanted side reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions or in organic solvents like tetrahydrofuran at ambient or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound involve similar protection strategies but are optimized for large-scale synthesis. This includes the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid primarily involves the protection of the amino group. The Boc group stabilizes the amino group by forming a carbamate linkage, which can be selectively removed under acidic conditions. This selective protection and deprotection allow for controlled synthesis of target molecules .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid is unique due to the presence of the dichlorobenzoic acid moiety, which provides additional reactivity and functionalization options compared to other Boc-protected compounds .

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid (Boc-DCl) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with Boc-DCl.

Chemical Structure and Properties

Boc-DCl is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with dichlorination at the 3 and 5 positions of the benzoic acid moiety. Its molecular formula is C13H17Cl2NO4C_{13}H_{17}Cl_{2}NO_{4}, with a molecular weight of approximately 304.19 g/mol.

Enzyme Inhibition

Boc-DCl may act as an enzyme inhibitor. Inhibitors of certain proteases have been developed based on similar scaffolds. The presence of the Boc group can enhance the stability and bioavailability of the compound, potentially increasing its efficacy as an inhibitor in therapeutic applications.

Compound Target Enzyme IC50 (µM) Reference
Boc-DCl3CLpro (SARS-CoV-2)TBD
Analog ACathepsin B1.3
Analog BThrombin>10

Anti-inflammatory Properties

Compounds similar to Boc-DCl have been evaluated for anti-inflammatory effects. The dichlorobenzoic acid derivatives have shown promise in inhibiting pro-inflammatory cytokines, which may be beneficial in treating conditions like arthritis and other inflammatory diseases.

Study on Structural Analogues

A study investigated the biological activities of various dichlorobenzoic acid derivatives, focusing on their effects on cell viability and inflammatory marker expression in vitro. Results indicated that certain modifications to the amino group significantly enhanced anti-inflammatory activity while reducing cytotoxicity.

Preclinical Trials

Preclinical trials involving Boc-DCl and its analogs have shown varying degrees of success in inhibiting viral proteases, particularly in the context of coronaviruses. These findings suggest that Boc-DCl could be a candidate for further development as a therapeutic agent against viral infections.

The proposed mechanism of action for Boc-DCl involves its interaction with specific enzymes or receptors within biological systems. The Boc group may facilitate cellular uptake and improve the compound's interaction with target sites, enhancing its pharmacological profile.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid with high yield and purity?

  • Methodological Answer : The synthesis involves three key stages: (1) Protecting the amino group using tert-butoxycarbonyl (Boc) anhydride under anhydrous conditions (e.g., DCM, DMAP catalyst). (2) Chlorination at the 3,5-positions of the benzoic acid core via electrophilic substitution, using Cl₂ or SOCl₂ in controlled stoichiometry to avoid over-chlorination. (3) Final purification via recrystallization (e.g., ethyl acetate/hexane) or preparative HPLC to isolate the Boc-protected product. Monitoring intermediates with TLC (Rf comparison) and confirming purity via melting point analysis (e.g., mp ~150–151°C for analogous Boc-protected benzoic acids) is critical .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer : A combination of techniques ensures structural validation:

  • ¹H/¹³C NMR : Identify Boc-protected amine (δ ~1.4 ppm for tert-butyl protons) and aromatic protons (δ ~7.0–8.0 ppm for dichloro-substituted benzene).
  • FT-IR : Confirm carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of tert-butyl group).
    Cross-referencing with literature data for structurally similar Boc-protected benzoic acids (e.g., 3-[(tert-Boc)amino]-5-hydroxybenzoic acid) is recommended .

Q. How can researchers assess the purity of this compound post-synthesis?

  • Methodological Answer : Purity is evaluated via:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm); retention time should match standards.
  • Melting Point : Compare observed mp (e.g., ~150°C for Boc-protected analogs) to literature values.
  • Elemental Analysis : Verify C, H, N, Cl content within ±0.4% of theoretical values.
    Discrepancies indicate residual solvents or by-products requiring further purification .

Advanced Research Questions

Q. How can conflicting NMR data for the Boc-protected intermediate be resolved?

  • Methodological Answer : Contradictions often arise from rotameric equilibria of the Boc group or solvent effects. Strategies include:

  • Variable Temperature NMR : Conduct experiments at 25°C and 60°C to observe dynamic effects.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings.
  • Computational Modeling : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian software).
    Refer to studies on Boc-protected piperazino benzoic acids for analogous challenges .

Q. What experimental design optimizes coupling efficiency of this compound in peptide synthesis?

  • Methodological Answer : To enhance coupling:

  • Activation : Use HOBt/EDCI or PyBOP to activate the carboxylic acid.
  • Solvent Optimization : Test polar aprotic solvents (DMF, THF) for solubility and reactivity.
  • pH Control : Maintain mildly basic conditions (pH 7–8) to deprotonate the amine without hydrolyzing the Boc group.
    Monitor reaction progress via LC-MS and adjust stoichiometry (1.2–1.5 eq of coupling agent) .

Q. How to design stability studies under varying pH and temperature conditions?

  • Methodological Answer : Apply a split-plot design:

  • Factors : pH (2, 7, 12), temperature (4°C, 25°C, 40°C), and time (0–30 days).
  • Response Variables : Degradation (%) via HPLC, Boc group integrity via IR.
  • Statistical Analysis : Use ANOVA to identify significant degradation pathways (e.g., hydrolysis at pH >10).
    Reference environmental stability frameworks for analogous benzoic acids .

Q. How to address discrepancies in bioactivity data across studies using this compound?

  • Methodological Answer : Contradictions may stem from:

  • Purity Variability : Mandate ≥95% purity (HPLC) and disclose impurities.
  • Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO ≤0.1%).
  • Metabolite Interference : Test for Boc deprotection in biological matrices via LC-MS/MS.
    Cross-validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. Data Contradiction Analysis

Q. How to troubleshoot unexpected by-products during chlorination?

  • Methodological Answer : Common by-products (e.g., mono- or tri-chlorinated derivatives) arise from:

  • Stoichiometric Imbalance : Use exact Cl₂ equivalents (2 eq) and monitor reaction kinetics via in-situ Raman spectroscopy.
  • Regioselectivity Issues : Introduce directing groups (e.g., nitro) prior to chlorination, then reduce/remove them post-reaction.
  • Workup Artifacts : Quench excess Cl₂ with Na₂S₂O₃ and isolate via acid-base extraction.
    Compare with synthetic protocols for 4-amino-3,5-dinitrobenzoic acid derivatives .

Propiedades

IUPAC Name

3,5-dichloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO4/c1-12(2,3)19-11(18)15-9-7(10(16)17)4-6(13)5-8(9)14/h4-5H,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXDBARGFUXUJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373773
Record name 2-[(tert-Butoxycarbonyl)amino]-3,5-dichlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669713-58-0
Record name 2-[(tert-Butoxycarbonyl)amino]-3,5-dichlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.